

In-Depth Toxicological Profile of Formetanate Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formetanate hydrochloride is a carbamate insecticide and acaricide that functions through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of its toxicological profile, including acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The primary mechanism of toxicity is the accumulation of acetylcholine at nerve synapses, leading to a cholinergic crisis. While demonstrating high acute oral toxicity, Formetanate hydrochloride has not been found to be carcinogenic. This document synthesizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to support research and development activities.

Physicochemical Properties



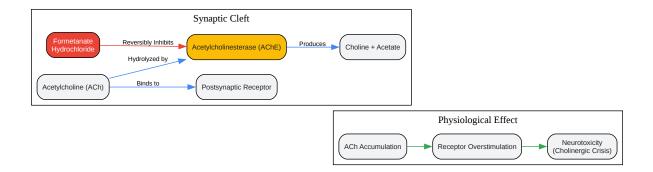
Property	Value	Reference
Chemical Name	[3- (dimethylaminomethylideneami no)phenyl] N- methylcarbamate;hydrochlorid e	
CAS Number	23422-53-9	-
Molecular Formula	C11H16ClN3O2	_
Molecular Weight	257.72 g/mol	
Physical State	White to off-white crystalline solid	[1]
Solubility in Water	Soluble	[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Formetanate hydrochloride, like other N-methyl carbamate pesticides, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[2][3][4] This inhibition is a reversible process involving the carbamylation of the serine hydroxyl group within the active site of AChE. [5][6] The binding of **Formetanate** hydrochloride to the enzyme is less stable than that of organophosphates, allowing for a more rapid reactivation of the enzyme.[3]

The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft.[4][6] This accumulation results in continuous stimulation of cholinergic receptors, leading to a state of hyperexcitation and ultimately, neurotoxicity.[4][6] The clinical signs of this cholinergic crisis include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, convulsions, and respiratory distress.[7]





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Acetylcholinesterase Inhibition by **Formetanate** Hydrochloride.

Toxicological Data Acute Toxicity

Formetanate hydrochloride exhibits high acute toxicity via the oral route, moderate toxicity via inhalation, and low toxicity via the dermal route.[2][8] It is a dermal sensitizer but is not considered an eye irritant.[2][8]

Study	Species	Route	Value	Unit	Reference
LD ₅₀	Rat	Oral	21	mg/kg	[2]
Mouse	Oral	18	mg/kg	[2]	
Dog	Oral	19	mg/kg	[2]	-
Rat	Dermal	>5,600	mg/kg	[2]	_
Rabbit	Dermal	>10,200	mg/kg	[2]	_
LC50	Rat	Inhalation (4h)	0.15	mg/L	[4][9]



Subchronic and Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the effects of repeated dosing with **Formetanate** hydrochloride.

Study Duration	Species	Route	NOAEL	LOAEL	Effects at LOAEL	Referenc e
90-day	Rat	Oral	-	-	Data not available	
1-year	Dog	Oral (dietary)	10 ppm	-	No adverse effects observed	[10]
2-year	Rat	Oral (dietary)	200 mg/kg diet	-	No significant abnormaliti es	[10]
2-year	Dog	Oral (dietary)	200 mg/kg diet	-	No significant abnormaliti es	[10]

Reproductive and Developmental Toxicity

Studies have indicated that young animals may be more sensitive to the effects of **Formetanate** hydrochloride.



Study Type	Species	Route	NOAEL	LOAEL	Effects at LOAEL	Referenc e
Developme ntal	Rat	Oral	Maternal: 10 mg/kg/day	-	-	[11][12]
Developme ntal: 13 mg/kg/day	-	-	[11][12]			
Developme ntal	Rabbit	Oral	Maternal: 4 mg/kg/day	-	-	[11][12]
Developme ntal: 10 mg/kg/day	-	-	[11][12]			
Two- Generation Reproducti on	Rat	Oral	-	-	Data not available	-

Genotoxicity

Based on available data, **Formetanate** hydrochloride is not considered to be mutagenic.[2] However, it has been noted that phototoxicity and photomutagenicity testing may be required based on its UV-vis absorption spectra.[3]

Assay	OECD Guideline	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	471	Data not available	
In Vitro Micronucleus Test	487	Data not available	_
In Vivo Chromosomal Aberration Test	475	Data not available	_



Carcinogenicity

Long-term carcinogenicity bioassays in rats and mice have shown no evidence of a carcinogenic effect.[2] It is classified as a Group E chemical, indicating evidence of non-carcinogenicity for humans.[8]

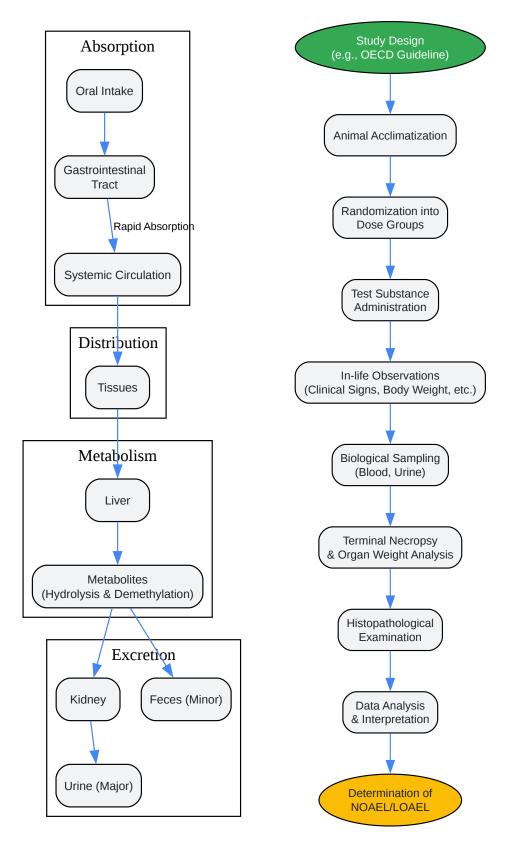
Immunotoxicity

While routine toxicology studies have not shown evidence of treatment-related effects on the immune system, a specific immunotoxicity study is a data requirement by regulatory agencies. [2][3] As of the latest available information, the results of a dedicated immunotoxicity study were not found.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Formetanate hydrochloride is rapidly and extensively absorbed following oral administration.[2] It is primarily metabolized in the liver through hydrolysis and oxidative demethylation.[5] The majority of the administered dose is excreted in the urine within 24 hours, with a smaller portion eliminated in the feces.[4] There is no evidence of bioaccumulation.[2]





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